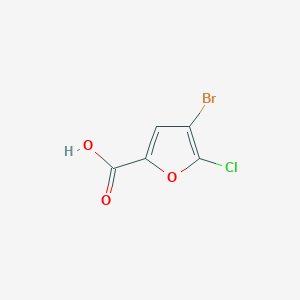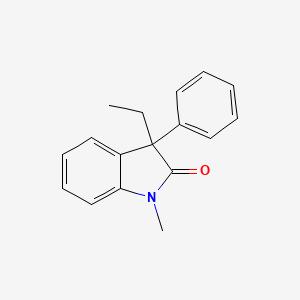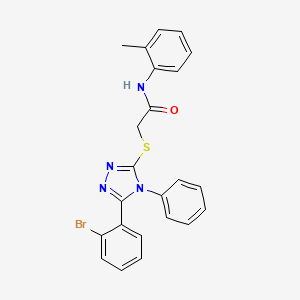
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dehalogenated Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity through halogen bonding. The thiol group can interact with metal ions or form disulfide bonds, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((5-Phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide: Lacks the bromine atom, which may affect its biological activity.
2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its reactivity and binding properties.
2-((5-(2-Fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide: Contains a fluorine atom, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the bromine atom in 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide distinguishes it from other similar compounds. Bromine’s larger size and higher electronegativity can enhance the compound’s binding affinity and selectivity for certain biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C23H19BrN4OS |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H19BrN4OS/c1-16-9-5-8-14-20(16)25-21(29)15-30-23-27-26-22(18-12-6-7-13-19(18)24)28(23)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,25,29) |
InChI Key |
XPXBCFHASMDWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775422.png)
![4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11775424.png)
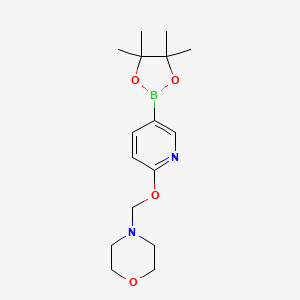
![Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B11775441.png)

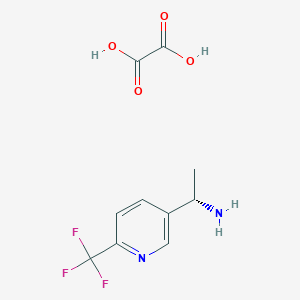
![2-Butyl-6-chlorobenzo[d]thiazole](/img/structure/B11775482.png)
![(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11775486.png)
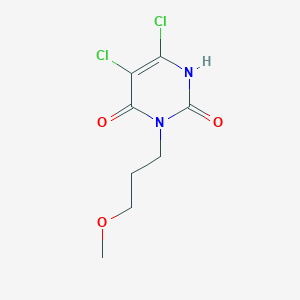
![7-Methoxythieno[3,4-c]pyridine-1,3-diamine](/img/structure/B11775497.png)
